Cas no 485-42-7 (Cyclopentaneethanol,2-(hydroxymethyl)-b,3-dimethyl- (6CI,7CI,8CI,9CI))

Cyclopentaneethanol,2-(hydroxymethyl)-b,3-dimethyl- (6CI,7CI,8CI,9CI) structure
485-42-7 structure
Product Name:Cyclopentaneethanol,2-(hydroxymethyl)-b,3-dimethyl- (6CI,7CI,8CI,9CI)
CAS No:485-42-7
MF:C10H20O2
MW:172.264603614807
CID:331582
PubChem ID:101710
Update Time:2025-04-19

Cyclopentaneethanol,2-(hydroxymethyl)-b,3-dimethyl- (6CI,7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclopentaneethanol,2-(hydroxymethyl)-b,3-dimethyl- (6CI,7CI,8CI,9CI)
    • iridodiol
    • Cyclopentaneethanol, 2-(hydroxymethyl)-.beta.,3-dimethyl-
    • Cyclopentaneethanol, 2-(hydroxymethyl)-beta,3-dimethyl-
    • 2-[2-(hydroxymethyl)-3-methylcyclopentyl]propan-1-ol
    • SCHEMBL11291498
    • 485-42-7
    • MZPIHWYCJUPOFB-UHFFFAOYSA-N
    • 2-[2-(Hydroxymethyl)-3-methylcyclopentyl]-1-propanol #
    • DTXSID20964074
    • alpha-Iridodiol
    • Inchi: 1S/C10H20O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h7-12H,3-6H2,1-2H3
    • InChI Key: MZPIHWYCJUPOFB-UHFFFAOYSA-N
    • SMILES: OCC1C(C)CCC1C(C)CO

Computed Properties

  • Exact Mass: 172.1464
  • Monoisotopic Mass: 172.14633
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 1.8

Experimental Properties

  • Density: 0.973
  • Boiling Point: 279.8°Cat760mmHg
  • Flash Point: 128.4°C
  • Refractive Index: 1.47
  • PSA: 40.46

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